molecular formula C10H14S B3048280 3-n-Butylbenzenethiol CAS No. 16325-89-6

3-n-Butylbenzenethiol

Cat. No.: B3048280
CAS No.: 16325-89-6
M. Wt: 166.29 g/mol
InChI Key: LPVIODAMAHTWHF-UHFFFAOYSA-N
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Description

3-n-Butylbenzenethiol is an organic compound with the molecular formula C10H14S. It is a derivative of benzenethiol, where a butyl group is attached to the benzene ring. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-n-Butylbenzenethiol can be synthesized through various methods, including:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: Another approach involves the reaction of a butyl halide with benzenethiol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high efficiency and purity, utilizing advanced catalytic systems and reaction conditions to minimize by-products and maximize yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or disulfides.

    Reduction: The compound can be reduced to form the corresponding butylbenzene.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Sulfonic acids, disulfides

    Reduction: Butylbenzene

    Substitution: Various substituted benzenes depending on the nucleophile used

Scientific Research Applications

3-n-Butylbenzenethiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-n-Butylbenzenethiol involves its interaction with molecular targets through its thiol group. The sulfur atom in the thiol group can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

    Benzenethiol: The parent compound, which lacks the butyl group.

    4-tert-Butylbenzenethiol: Another derivative with a tert-butyl group instead of a n-butyl group.

Uniqueness: 3-n-Butylbenzenethiol is unique due to the presence of the n-butyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

3-butylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVIODAMAHTWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601799
Record name 3-Butylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16325-89-6
Record name 3-Butylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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